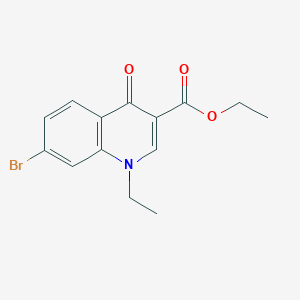

Ethyl 7-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 7-bromo-1-ethyl-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO3/c1-3-16-8-11(14(18)19-4-2)13(17)10-6-5-9(15)7-12(10)16/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEBMMDKOMQGBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=C(C=C2)Br)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 7-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Esterification: The carboxylic acid group is then esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Purification: The resulting ester is purified through recrystallization or column chromatography to obtain the final product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The quinoline ring can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom and other substituents.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted quinolines.

Oxidation Products: Oxidized quinoline derivatives.

Hydrolysis Products: 7-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives of quinoline compounds, including ethyl 7-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. The compound has been evaluated against various microorganisms, demonstrating notable efficacy.

Case Study: Antimicrobial Screening

A study published in RSC Advances investigated a series of quinoline derivatives for their antibacterial properties against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited significant antimicrobial activity, with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL for some compounds, suggesting a potential for developing new antituberculosis agents .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound 6d | 6.25 | Mycobacterium smegmatis |

| Compound 6e | 19.00 | Pseudomonas aeruginosa |

Anticancer Research

The anticancer properties of this compound are also under investigation. Quinoline derivatives are known for their ability to interact with DNA and inhibit cancer cell proliferation.

Case Study: Breast Cancer Activity

A study focused on synthesizing various quinoline derivatives, including this compound, reported promising results in inhibiting breast cancer cell lines. The mechanism involves the induction of apoptosis in cancer cells, highlighting the compound's potential as a therapeutic agent .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions starting from simpler quinoline derivatives. The compound is characterized by its unique structure which contributes to its biological activities.

Synthesis Overview

The synthesis often employs thionyl chloride and dimethylformamide as solvents under reflux conditions. The reaction conditions are crucial for achieving high yields and purity of the final product.

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| Ethylation with ethyl bromide | DMF, 80°C | 68.8 |

| Chlorination with thionyl chloride | Reflux | 76 |

Mechanism of Action

The antibacterial activity of Ethyl 7-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining the supercoiling of bacterial DNA, which is necessary for replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Comparison with Similar Compounds

Substituent Position Isomers

Key Insight : Bromine position (C6 vs. C7 vs. C8) alters steric hindrance and electronic effects, impacting reactivity in cross-coupling reactions .

Substituent Group Variations

Key Insight : Electron-withdrawing groups (e.g., CF₃) increase electrophilicity at the C4 carbonyl, enhancing reactivity in nucleophilic substitutions .

N1 Substituent Variations

Key Insight : Bulky N1 substituents (e.g., cyclopropyl) reduce bacterial efflux pump interactions, improving antimicrobial efficacy .

Biological Activity

Ethyl 7-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS No. 131993-96-9) is a synthetic compound belonging to the quinoline class, characterized by its unique structure which includes a bromo substituent at the 7-position and an ethyl group at the 1-position. This compound has garnered attention in medicinal chemistry due to its notable biological activities, particularly as an antibacterial agent.

| Property | Value |

|---|---|

| Molecular Formula | C14H14BrNO3 |

| Molar Mass | 324.17 g/mol |

| CAS Number | 131993-96-9 |

| SMILES | O=C(C1=CN(CC)C2=C(C=CC(Br)=C2)C1=O)OCC |

This compound acts primarily by inhibiting bacterial DNA synthesis. Its structure allows it to interact with bacterial enzymes involved in DNA replication and transcription, making it effective against various strains of bacteria, including those resistant to conventional antibiotics. This compound is significant as an intermediate in the synthesis of ozenoxacin , a topical antibiotic approved for treating skin infections like impetigo .

Antibacterial Activity

Numerous studies have demonstrated the antibacterial efficacy of this compound:

- In vitro Studies : Laboratory tests have shown that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, it has been noted to be effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Structure-Activity Relationship (SAR)

Research into the SAR of quinoline derivatives indicates that modifications at specific positions can enhance or diminish biological activity. The presence of the bromo group at position 7 is crucial for maintaining activity, while variations at other positions can lead to different potency levels against various bacterial strains .

Case Study 1: Efficacy Against Resistant Strains

A study focusing on the efficacy of this compound revealed its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The compound was tested alongside standard antibiotics, showing synergistic effects when combined with certain beta-lactams, which could enhance therapeutic outcomes in resistant infections .

Case Study 2: Synthesis and Application in Antimicrobial Therapy

Another significant study highlighted its role in synthesizing ozenoxacin. Researchers synthesized ethyl 7-bromo-1-isopropyl derivatives and evaluated their antimicrobial properties. The findings confirmed that these derivatives could serve as potent alternatives to existing treatments for skin infections caused by resistant bacteria .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 7-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions using halogenated precursors. For example, ethylation reactions of quinoline derivatives (e.g., Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) require careful control of solvents and catalysts. Polar aprotic solvents like DMSO enhance reaction rates, while additives like tetrabutylammonium iodide (Bu4NI) can improve regioselectivity during alkylation steps. Optimization involves varying temperature (e.g., reflux vs. room temperature) and monitoring reaction progress via TLC or HPLC to minimize byproducts .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of solvent mixtures (e.g., ethanol/chloroform). Data collection is performed using Mo/Kα radiation, followed by structure solution via direct methods (e.g., SHELXS-97) and refinement using SHELXL-97. Key parameters include R-factors (target < 0.05), displacement ellipsoids, and hydrogen-bonding networks. Software like OLEX2 or ORTEP-3 aids in visualizing intermolecular interactions (e.g., C–H···O/Cl) critical for packing stability .

Q. What spectroscopic techniques are essential for characterizing this compound and its intermediates?

- Methodological Answer :

- 1H/13C NMR : Confirms substitution patterns (e.g., bromine at C7, ethyl at N1) and dihydroquinoline backbone integrity.

- MS (ESI/HRMS) : Validates molecular weight and detects halogen isotopic signatures (e.g., bromine’s M+2 peak).

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ester (C–O, ~1250 cm⁻¹) groups.

- Elemental Analysis : Ensures purity (>95%) by matching calculated vs. observed C/H/N ratios .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in the ethylation of quinolone derivatives?

- Methodological Answer : Regioselectivity is governed by steric and electronic factors. For example, ethylation of Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate in DMSO with Bu4NI favors N-alkylation (C1-ethyl), while protic solvents may lead to O-alkylation byproducts. Computational modeling (DFT) of transition states or Hammett plots can predict substituent effects. Experimental validation via LC-MS or fractional crystallization isolates isomers for structural confirmation .

Q. How can researchers resolve contradictions in reaction outcomes when varying reduction conditions?

- Methodological Answer : Divergent reduction pathways (e.g., Stannous chloride in HCl vs. ethanol reflux) may yield aminoquinolines (C7/C8-NH2) or hydrolyzed products (carboxylic acids). Mechanistic studies (e.g., isotopic labeling, kinetic monitoring) identify intermediates. For instance, acidic conditions stabilize protonated intermediates, favoring nitro-to-amine reduction, while ethanol promotes ester hydrolysis. Multi-technique analysis (NMR, XRPD) tracks structural changes .

Q. What role do intermolecular interactions play in the compound’s crystallographic stability and solubility?

- Methodological Answer : C–H···O/Cl hydrogen bonds (3.06–3.73 Å) and π-π stacking between quinoline rings stabilize the crystal lattice, as shown in triclinic P-1 space group structures. These interactions reduce solubility in non-polar solvents. Solubility parameters (Hansen solubility spheres) can be calculated to identify compatible solvents (e.g., DMF for recrystallization). Thermal analysis (DSC/TGA) correlates melting points (183–187°C) with lattice energy .

Q. How can researchers assess the antimicrobial efficacy of this compound, and what structural modifications enhance activity?

- Methodological Answer : Bioactivity is evaluated via MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Substituent effects: Bromine at C7 enhances membrane penetration, while ethyl at N1 reduces toxicity. SAR studies comparing analogs (e.g., fluoro vs. nitro groups at C8) reveal pharmacophore requirements. Synergy testing with β-lactams or efflux pump inhibitors further optimizes potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.